molecular formula C15H20ClNO2 B2585367 Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate CAS No. 2504203-03-4

Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate

Cat. No.: B2585367
CAS No.: 2504203-03-4
M. Wt: 281.78
InChI Key: GXVXKUPNQYRYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate is a chemical compound with the molecular formula C15H20ClNO2 and a molecular weight of 281.78 g/mol . It is characterized by the presence of a tert-butyl ester group, a chloropyridine moiety, and a cyclobutane ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate typically involves the reaction of 6-chloropyridine-3-methanol with cyclobutanecarboxylic acid tert-butyl ester in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (6-chloropyridin-2-yl)carbamate
  • Tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate

Uniqueness

Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and a chloropyridine moiety, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group also enhances its stability and solubility in organic solvents .

Biological Activity

Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate (CAS: 2504203-03-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, properties, and biological activity, supported by relevant data and case studies.

  • Molecular Formula : C15H20ClNO2
  • Molecular Weight : 281.78 g/mol
  • IUPAC Name : tert-butyl 1-((6-chloropyridin-3-yl)methyl)cyclobutane-1-carboxylate
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Cyclobutane Ring : The cyclobutane structure is formed through cyclization reactions involving suitable precursors.
  • Introduction of the Chloropyridine Moiety : This is achieved via nucleophilic substitution reactions with appropriate chloropyridine derivatives.
  • Esterification : The final step involves esterification with tert-butanol to yield the desired compound.

This multi-step synthesis can be optimized for yield and purity using various catalysts and solvents .

Antifungal Activity

Recent studies have investigated the antifungal properties of related compounds, particularly focusing on the structural influence of the tert-butyl group. For instance, a comparative analysis was conducted on antifungal agents like Butenafine and its analogs, including those with modifications to the tert-butyl group. The results indicated that while the original Butenafine showed moderate antifungal activity against Trichophyton mentagrophytes and Trichophyton rubrum, modifications led to varying degrees of potency .

The mechanism by which this compound exerts its effects is hypothesized to involve interaction with specific molecular targets, potentially influencing metabolic pathways related to fungal growth inhibition. The presence of the chloropyridine moiety may enhance binding affinity to target proteins .

Study 1: Antifungal Efficacy

In a study assessing the antifungal activity of various compounds, this compound was tested alongside its analogs. The original compound demonstrated an IC50 value of approximately 31 μM against fungal strains, indicating moderate effectiveness. Modifications to the tert-butyl group resulted in varying IC50 values, suggesting that structural changes can significantly impact biological activity .

Study 2: Lipophilicity and Metabolic Stability

Research has shown that substituting the tert-butyl group with other groups (like CF3-cyclobutane) can alter lipophilicity and metabolic stability without completely losing bioactivity. In model compounds, such substitutions led to an increase in log D values by approximately 0.4–0.5 units, which correlates with improved membrane permeability and potentially enhanced efficacy in biological systems .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityIC50 (μM)
ButenafineButenafineAntifungal31
CF3-Cyclobutane AnalogCF3-CyclobutaneAntifungalVaries
This compoundTert-butyl CompoundModerate Antifungal~31

Properties

IUPAC Name

tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-14(2,3)19-13(18)15(7-4-8-15)9-11-5-6-12(16)17-10-11/h5-6,10H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVXKUPNQYRYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.